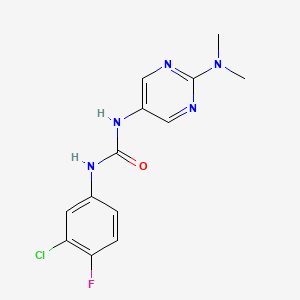

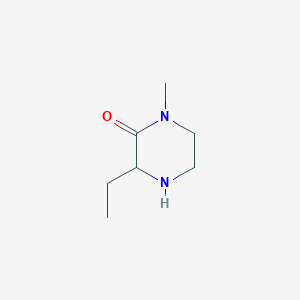

![molecular formula C9H8N6O B2970335 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2416243-53-1](/img/structure/B2970335.png)

8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one is a type of nitrogen-containing bicyclic heterocycle . It belongs to the family of pyrido[1,2-a]pyrimidin-4-ones, which have attracted considerable attention due to their wide applications in pharmaceuticals, agrochemicals, and material sciences . Numerous pyrido[1,2-a]pyrimidin-4-ones have exhibited a wide range of biological activities such as in antipsychotic agents, tranquilizers, antioxidants, anticancer agents, antiulcer agents, antihypertensives, antidepressants, antiallergics, antiplasmodial falcipain-2 inhibitors, and spinal muscular atrophy (SMA) drugs .

Synthesis Analysis

The synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones, including this compound, can be achieved via a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130 °C in DMF . This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation .Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Concise Synthesis of Nitrogen-rich Bicyclic Scaffolds : A study highlighted the development of a new strategy for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones, which are structurally related to pyrido[1,2-a]pyrimidin-4-ones and are associated with a broad range of useful biological properties. This synthetic route allows access to several unusual bicyclic systems with higher nitrogen contents, representing attractive structural templates for drug discovery (Alanine et al., 2016).

Biological Evaluation and Potential

Histone Deacetylase Inhibition : Another study described the synthesis and biological evaluation of a compound structurally similar to 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one, which acts as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Structural Analysis and Crystallography

Cation Tautomerism and Disorder : Research on pyrimidine derivatives, including those with structural similarities to this compound, has shown cation tautomerism, twinning, and disorder in their crystalline forms. These findings are crucial for understanding the molecular recognition processes that underlie the targeted drug actions of pharmaceuticals containing such functionalities (Rajam et al., 2017).

Wirkmechanismus

Target of action

Many pyrido[1,2-a]pyrimidin-4-one derivatives are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and could range from kinases to G protein-coupled receptors .

Mode of action

The compound likely interacts with its target by binding to the active site or another regulatory site, which could inhibit the target’s activity or modulate it in some way. The azido group might play a role in this interaction .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a kinase, it could affect signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its lipophilicity could influence its absorption and distribution .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. This could range from changes in cell signaling to effects on cell growth or survival .

Action environment

Various factors can influence the action of a compound, including pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Zukünftige Richtungen

Given the importance of pyrido[1,2-a]pyrimidin-4-ones in drug discovery, much effort has been focused on the synthetic strategies and methods to construct and diversify these scaffolds efficiently . The design and development of milder and more sustainable processes for the synthesis of pyrido[1,2-a]pyrimidin-4-ones is imperative . Future research may focus on developing new synthetic methods and exploring the diverse biological activities of these compounds.

Eigenschaften

IUPAC Name |

8-amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O/c10-6-1-2-15-8(3-6)13-7(4-9(15)16)5-12-14-11/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYVSRCONDSZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=CC2=O)CN=[N+]=[N-])C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

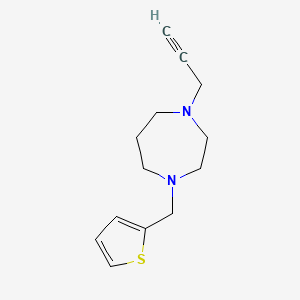

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

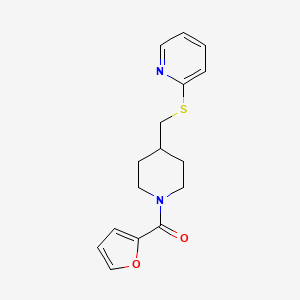

![Methyl 5-[(Z)-3-aminoprop-1-enyl]pyridine-3-carboxylate;dihydrochloride](/img/structure/B2970257.png)

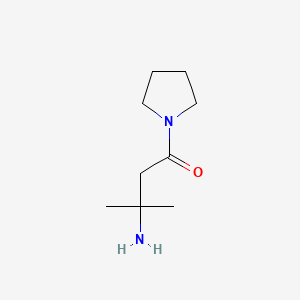

![Benzo[c][1,2,5]oxadiazol-5-amine hydrochloride](/img/structure/B2970264.png)

![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)

![N-(Cyanomethyl)-2-[4-(2,3-difluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2970273.png)